BAY-545

Adenosine Receptor Selectivity Antagonist

Researchers often face non-selective adenosine receptor ligands that confound results. BAY-545 is a non-xanthine A2B antagonist optimized for in vivo use, solving selectivity issues. - IC50 of 66 nM for A2B vs. 1300 nM (A1) and 820 nM (A2A) ensures target engagement - Orally active; reduces IL-6 & TGF-β1 in mouse lung fibrosis models - Cross-species activity (mouse IC50: 400 nM, rat: 280 nM) for translational studies

Molecular Formula C18H22F3N3O4S
Molecular Weight 433.4 g/mol
Cat. No. B605940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-545
SynonymsBAY-545;  BAY 545;  BAY545; 
Molecular FormulaC18H22F3N3O4S
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(N(C1=O)CCC(F)(F)F)SC(=C2C)C(=O)N3CCC(CC3)O
InChIInChI=1S/C18H22F3N3O4S/c1-3-23-14(26)12-10(2)13(15(27)22-7-4-11(25)5-8-22)29-16(12)24(17(23)28)9-6-18(19,20)21/h11,25H,3-9H2,1-2H3
InChIKeyNTYVAKNEYLJAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY-545 A2B Antagonist Overview


BAY-545 (CAS 1699717-32-2) is a synthetic organic compound that functions as a potent and selective antagonist of the A2B adenosine receptor [1]. It belongs to the thienouracil (thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) chemical class and was developed by Bayer through an optimization program to improve pharmacokinetic properties for in vivo use [2]. The compound is characterized by its non-xanthine structure and has demonstrated in vivo efficacy in preclinical models of disease .

Pathway A2B-specific adenosine signaling studies
Probe Non-xanthine, oral research tool compound
Assay Cell-based cytokine and fibrosis readouts
Model In vivo pulmonary fibrosis model context

BAY-545 Selectivity Rationale


A2B adenosine receptor antagonists are not a monolithic class; significant differences exist in their selectivity profiles, species cross-reactivity, and in vivo pharmacokinetic suitability. Generic substitution or the use of close analogs without direct comparative data is not scientifically justified, as demonstrated by BAY-545's specific optimization pathway. While many A2B antagonists suffer from poor selectivity against A1, A2A, or A3 receptors, limiting their utility in elucidating A2B-specific biology, BAY-545 was engineered from a high-throughput screening (HTS) hit specifically to address these limitations and to be suitable for oral in vivo testing [1]. This targeted optimization distinguishes it from earlier xanthine-based antagonists and other compounds that may not possess the same balance of potency, selectivity, and in vivo exposure .

Selectivity A2B antagonist chemotypes differ in A1/A2A/A3 off-target activity; class-level selectivity profiles may not transfer directly.
Species Cross-species receptor potency varies across A2B antagonists; rodent model response may shift without matched pharmacokinetic optimization.
Structure Xanthine-based analogs often retain A1 receptor activity, potentially altering pathway interpretation in A2B-focused studies.

BAY-545 Differentiation Evidence


A2B Subtype Selectivity Profile

BAY-545 demonstrates a high degree of selectivity for the A2B receptor over the closely related A1, A2A, and A3 adenosine receptors. In a direct head-to-head comparison within a single assay system, BAY-545's potency at the A2B receptor is markedly superior to its potency at other adenosine receptor subtypes . This contrasts with earlier generation compounds, such as the xanthine derivative MRS 1754, which are known to have off-target activity at A1 receptors, limiting their utility as a specific A2B tool compound.

Subtype Selectivity
Head-to-head
A2B: 66 nM
A1: 1300 nM
A2A: 820 nM
A3: >6700 nM
Supports A2B-specific attribution in cellular assays
CHO cell membranes, human recombinant receptors
Adenosine Receptor Selectivity Antagonist

IL-6 Inhibition in Lung Fibroblasts

In a functional cellular assay, BAY-545 effectively inhibits the release of the pro-inflammatory cytokine IL-6 from human lung fibroblasts (LL29 cells) stimulated with the adenosine receptor agonist NECA . This demonstrates a clear, quantifiable downstream effect of A2B receptor antagonism in a disease-relevant human cell type. This functional readout is a more meaningful measure of therapeutic potential than a simple binding or inhibition constant.

Functional Inhibition
Reported
IC50 = 185 nM
Supports A2B-dependent IL-6 pathway response
LL29 lung fibroblasts, NECA-stimulated
Inflammation Fibrosis IL-6 Functional Assay

Cross-Species Receptor Potency

Effective translation from in vitro to in vivo models requires a compound to be active in the target species. BAY-545 exhibits quantifiable, albeit reduced, potency at mouse and rat A2B receptors compared to the human ortholog [1]. This cross-reactivity profile is critical for designing and interpreting preclinical studies in rodents. Many A2B antagonists are highly selective for the human receptor and inactive in common rodent models, rendering them unsuitable for in vivo efficacy or safety studies.

Species Potency
Cross-study comparable
Human: 66 nM
Mouse: 400 nM
Rat: 280 nM
Enables rational dose interpretation in rodent models
Recombinant receptors in CHO cells
Species Cross-Reactivity Preclinical Model Pharmacology

In Vivo Efficacy in Pulmonary Fibrosis

A key differentiator for BAY-545 is its demonstrated in vivo efficacy following oral administration in two distinct mouse models of lung fibrosis (FITC-induced and silica-induced) [1]. This is a direct contrast to many tool compounds or early leads that lack the pharmacokinetic properties for effective in vivo use. The data provide a clear, quantifiable link between A2B antagonism and a disease-relevant pharmacodynamic effect.

In Vivo Fibrosis Model
Class-level inference
Reported significant reduction in IL-6 and TGF-β1
Supports model-response interpretation
FITC and silica mouse models, oral 500 mg/kg
Pulmonary Fibrosis In Vivo Efficacy Pharmacodynamics

BAY-545 Research Applications


A2B-Specific Signaling in Human Cells

BAY-545 is ideally suited for studies where distinguishing A2B-mediated effects from those of other adenosine receptors is paramount. Its high selectivity profile (IC50 of 66 nM for A2B vs. 1300 nM for A1 and 820 nM for A2A in human recombinant assays) ensures that at concentrations up to ~200 nM, receptor engagement is almost entirely restricted to A2B [1]. This allows researchers to confidently attribute cellular responses, such as the inhibition of NECA-induced IL-6 release from LL29 fibroblasts (IC50 = 185 nM), to specific A2B antagonism .

Fibrosis & Inflammation Rodent Models

For in vivo pharmacologists, BAY-545 represents a validated tool compound for oral administration. Its documented efficacy in reducing key pro-fibrotic biomarkers like IL-6 and TGF-β1 in two independent mouse models of pulmonary fibrosis (FITC and silica) provides a strong evidence base for its use in similar disease contexts [1]. Its cross-species activity (IC50 of 400 nM in mouse, 280 nM in rat) allows for rational dose selection in rodent studies, bridging the gap between in vitro human potency and in vivo animal models [2].

Benchmark for A2B Antagonist Discovery

In a drug discovery setting, BAY-545 serves as an excellent benchmark compound for the development of new A2B antagonists. It represents a successful optimization from an HTS hit to an orally bioavailable, in vivo-active lead. Its defined structure-activity relationship (SAR), full characterization of selectivity across adenosine receptor subtypes, and proven in vivo efficacy make it an ideal positive control and reference point for screening and profiling novel chemical matter targeting the A2B receptor [1].

Application
Selection Property
Validation Focus
A2B-specific signaling studies
A2B subtype selectivity profile
Cytokine response assay in human cells
Fibrosis rodent model studies
Cross-species potency context
In vivo biomarker reduction review
A2B antagonist screening
Defined SAR and oral exposure
Comparator assay-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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